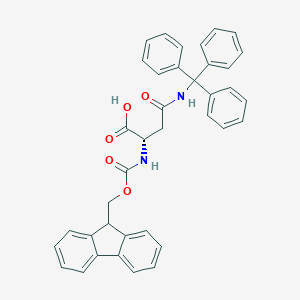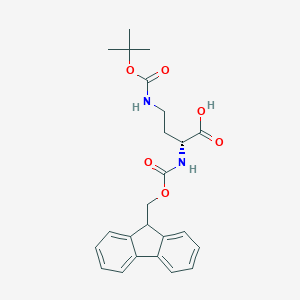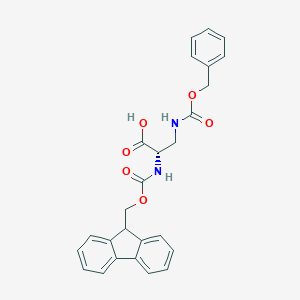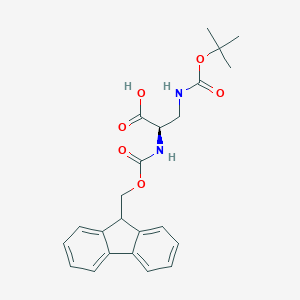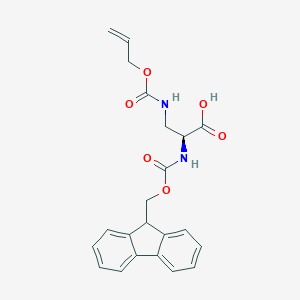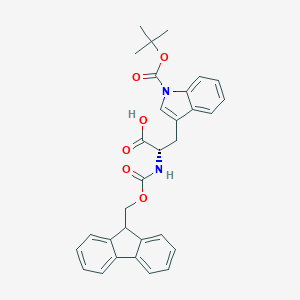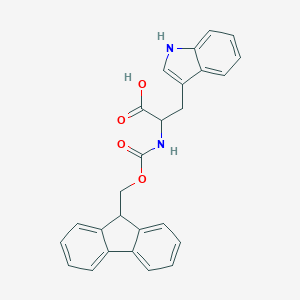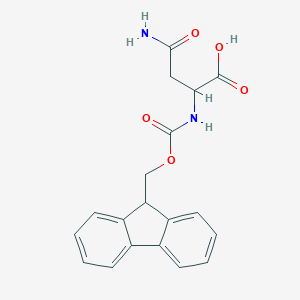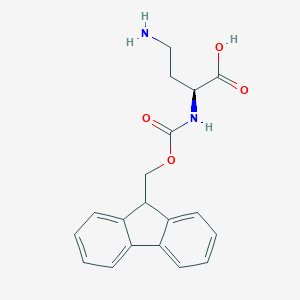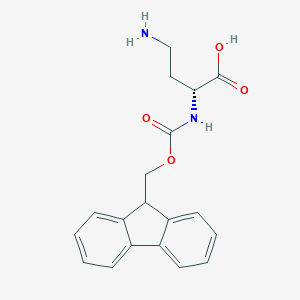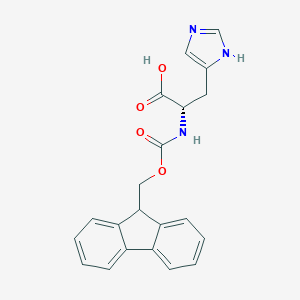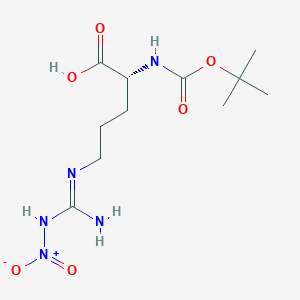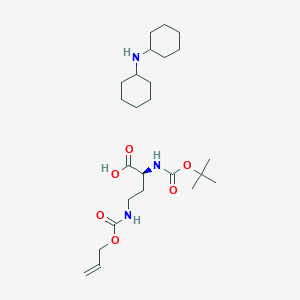
Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate is a complex organic compound that features both allyloxycarbonyl and tert-butoxycarbonyl protecting groups These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate typically involves multiple steps:
Protection of Amino Groups: The amino groups are protected using allyloxycarbonyl and tert-butoxycarbonyl groups. This is usually achieved through reactions with allyl chloroformate and tert-butyl chloroformate, respectively, in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acids are then coupled using dicyclohexylcarbodiimide (DCC) as a coupling agent to form the desired compound.
Purification: The final product is purified using techniques such as column chromatography to ensure the removal of any impurities.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of automated reactors and purification systems to ensure consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate can undergo various chemical reactions, including:
Hydrolysis: The protecting groups can be removed under acidic or basic conditions to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the allyloxycarbonyl or tert-butoxycarbonyl groups are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the protecting groups.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
Hydrolysis: Removal of protecting groups yields the free amine.
Substitution: Substituted derivatives of the original compound.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of peptide-based drugs, where the protecting groups help in the selective modification of amino acids.
Materials Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: Employed in the study of enzyme mechanisms and protein interactions, where the compound can act as a substrate or inhibitor.
Wirkmechanismus
The mechanism of action of Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate primarily involves the protection and deprotection of amino groups. The protecting groups prevent unwanted reactions at the amine sites, allowing for selective modifications elsewhere in the molecule. Upon removal of the protecting groups, the free amine can participate in various biochemical processes, such as enzyme catalysis or protein binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Another compound with a tert-butoxycarbonyl protecting group, used in peptide synthesis.
N-Allyloxycarbonyl-L-phenylalanine: Features an allyloxycarbonyl protecting group, also used in peptide synthesis.
Uniqueness
Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate is unique due to the presence of both allyloxycarbonyl and tert-butoxycarbonyl groups, which provide dual protection for amino functionalities. This dual protection allows for greater flexibility in synthetic strategies, enabling more complex modifications and the synthesis of multifunctional molecules.
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O6.C12H23N/c1-5-8-20-11(18)14-7-6-9(10(16)17)15-12(19)21-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICPGWNKDOPUOG-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584972 |
Source


|
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327156-92-3 |
Source


|
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
